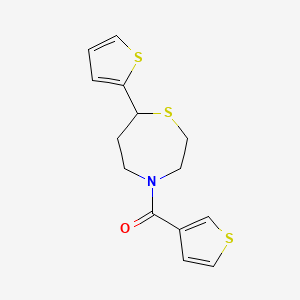

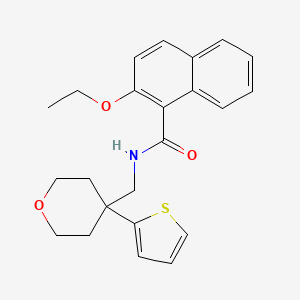

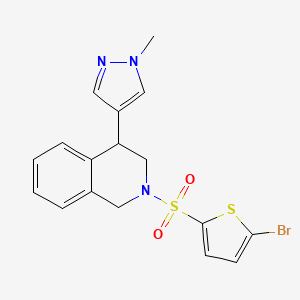

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide”, also known as FMQB, is a compound that has gained significant interest in the scientific community. It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

Researchers Xia et al. (2016) explored the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which is relevant to the compound . They achieved remote sulfonylation at the C5 position using sodium sulfinates as sulfide sources, which are environmentally friendly compared to traditional methods. This process is significant for the synthesis of various benzamide derivatives with potential applications in pharmaceuticals and materials science (Xia et al., 2016).

Fluorescent Chemosensors for Metal Ions

Li et al. (2014) developed a new fluorescent sensor based on a quinoline group, which shows excellent selectivity and sensitivity for Zn(2+) ions. This is relevant to the structural properties of 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide and suggests potential applications in detecting and quantifying metal ions in biological and environmental samples (Li et al., 2014).

Metabolic Fate in Synthetic Cannabinoid Receptor Agonists

Richter et al. (2022) conducted a study on similar compounds to understand their metabolic fate and toxicological screenings. They identified in vitro phase I and II metabolites of the compounds and investigated the involvement of different monooxygenases and human carboxylesterases in their metabolism. This research provides insight into the metabolic pathways and potential toxicological profiles of related benzamide derivatives (Richter et al., 2022).

Antitumor and Antimalarial Applications

Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, highlighting their potential in developing new antimalarial agents. This research underscores the therapeutic potential of sulfonamide-based compounds in treating infectious diseases (Fahim & Ismael, 2021).

Fluorogenic Applications in Biological Systems

Park et al. (2015) synthesized a new “off–on fluorescence type” chemosensor for Zn2+, demonstrating the potential of quinoline-based compounds in biological imaging and detection applications (Park et al., 2015).

Propiedades

IUPAC Name |

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQKIDJBZFFASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)

![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)